molecular formula C27H28ClN5O3S B2482700 3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide CAS No. 1037293-40-5

3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide

Cat. No.: B2482700
CAS No.: 1037293-40-5
M. Wt: 538.06
InChI Key: RCYPGMQGBKWKDQ-UHFFFAOYSA-N
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Description

3-[5-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex multi-heterocyclic architecture based on an imidazo[1,2-c]quinazolin-3-one core, a scaffold recognized for its potential biological activities . The structure is further functionalized with a (3-chlorophenyl)carbamoylmethylsulfanyl moiety at the 5-position and an N-cyclohexylpropanamide chain at the 2-position, modifications that are strategically intended to fine-tune the molecule's physicochemical properties and interaction with biological targets. This compound is representative of a class of quinazolinone derivatives that are of significant interest in medicinal chemistry and drug discovery efforts. Compounds within this structural class have been investigated for a range of potential therapeutic applications, serving as key intermediates or target molecules in research . Researchers can utilize this high-purity reagent as a chemical reference standard , a building block for the synthesis of more complex derivatives, or as a pharmacological probe to study specific biochemical pathways. Its mechanism of action is dependent on the specific research context but is rooted in its ability to engage with enzymatic or receptor sites, a characteristic of the imidazoquinazolinone family . This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O3S/c28-17-7-6-10-19(15-17)30-24(35)16-37-27-32-21-12-5-4-11-20(21)25-31-22(26(36)33(25)27)13-14-23(34)29-18-8-2-1-3-9-18/h4-7,10-12,15,18,22H,1-3,8-9,13-14,16H2,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYPGMQGBKWKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide is a novel derivative within the imidazo[1,2-c]quinazoline class, which has gained attention for its potential biological activities, particularly in the realms of anticancer and antidiabetic therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazo[1,2-c]quinazoline core
  • A chlorophenyl substituent
  • A sulfanyl group
  • A cyclohexyl propanamide moiety

This unique arrangement contributes to its biological activity by allowing interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-c]quinazolines as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that derivatives of imidazo[1,2-c]quinazolines possess significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.44 ± 0.38
Acarbose (Control)MCF-7750.0 ± 1.5

The IC50 values indicate that this compound is significantly more potent than established treatments like acarbose in certain contexts .

α-Glucosidase Inhibition

The compound has also been evaluated for its ability to inhibit α-glucosidase, an important target for managing type 2 diabetes mellitus. In vitro studies demonstrated that the compound exhibited strong inhibitory activity against this enzyme, with IC50 values suggesting it is several times more effective than traditional inhibitors.

Compoundα-Glucosidase IC50 (µM)
This compound308.33 ± 0.06
Acarbose (Control)750.0 ± 1.5

This data indicates the potential utility of this compound in therapeutic strategies aimed at glucose regulation .

The biological activity of this compound appears to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites on target enzymes like α-glucosidase.
  • Cell Cycle Arrest : Studies suggest that imidazo[1,2-c]quinazolines can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may promote apoptosis in malignant cells through activation of intrinsic pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds within the imidazoquinazoline class:

  • Anticancer Studies : Research involving related compounds has consistently shown promising anticancer activity across various cell lines, indicating a potential for broad-spectrum efficacy.
    • For example, derivatives with similar structural motifs demonstrated significant cytotoxicity against lung and breast cancer cell lines .
  • Diabetes Management : The exploration of α-glucosidase inhibitors has led to the identification of several potent candidates that may offer improved outcomes for patients with type 2 diabetes.
    • Compounds exhibiting similar structures have been noted to enhance glycemic control significantly compared to traditional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The imidazo[1,2-c]quinazolinone core is shared with compounds 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () and 3-(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide (). These analogs differ in their substituents:

  • Target compound : 3-chlorophenyl carbamoyl methyl and cyclohexyl propanamide.
  • : 3,4-dimethoxyphenyl ethylamine and furylmethyl propanamide.
  • : Benzylamine and phenethyl propanamide.

Key structural variations :

Compound Position 5 Substituent Position 2 Substituent
Target compound (3-Chlorophenyl)carbamoyl methyl Cyclohexyl propanamide
derivative 3,4-Dimethoxyphenyl ethyl carbamoyl Furylmethyl propanamide
derivative Benzyl carbamoyl Phenethyl propanamide

These modifications influence lipophilicity, hydrogen-bonding capacity, and steric bulk, which are critical for target affinity and pharmacokinetics .

Substituent-Driven Bioactivity Correlations

Compounds with chlorophenyl groups (e.g., 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in ) exhibit enhanced halogen bonding and π-π stacking, often correlating with kinase inhibition or antimicrobial activity. Similarly, the target compound’s 3-chlorophenyl group may confer comparable bioactivity .

Sulfonamide and carbamoyl analogs (e.g., 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide in ) demonstrate that sulfanyl and carbamoyl groups improve solubility and metabolic stability. The target compound’s sulfanyl-carbamoyl linker may similarly enhance bioavailability .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound’s similarity to analogs can be quantified:

  • derivative: High similarity (~70–80%) due to shared imidazoquinazolinone core and sulfanyl linkage.
  • SC-558 analogs (): Moderate similarity (~50–60%) due to divergent sulfonamide vs. carbamoyl groups.

Molecular networking () would cluster the target compound with and derivatives, as their MS/MS fragmentation patterns (e.g., imidazoquinazolinone ring cleavage) yield high cosine scores (>0.8) .

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions starting with the formation of the imidazoquinazoline core, followed by sulfanyl group introduction, and coupling with the cyclohexylpropanamide moiety. Critical steps include:

  • Core formation : Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .
  • Sulfanyl group attachment : Thiol-ene "click" chemistry or nucleophilic substitution with mercapto intermediates (e.g., HS-CH₂-CONH-(3-chlorophenyl)) .
  • Amide coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to link the core to the cyclohexylpropanamide group . Optimization : Reaction yields (>70%) and purity (>95%) require strict temperature control (0–60°C), anhydrous solvents (DMF, THF), and purification via flash chromatography .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazoquinazoline core and sulfanyl linkage (e.g., δ 3.8–4.2 ppm for SCH₂) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for verifying the 3-oxo configuration .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₈H₂₇ClN₆O₃S) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR analysis compares analogs with substitutions on the imidazoquinazoline core and cyclohexyl group:

Modification Activity Trend Reference
3-Chlorophenyl → 4-Fluorophenyl↑ EGFR inhibition (IC₅₀: 0.8 μM → 0.3 μM)
Cyclohexyl → tert-Butyl↓ Solubility, ↑ Metabolic stability
Methodology : Parallel synthesis of analogs followed by dose-response assays .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions or impurity interference. Solutions include:

  • Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric methods .
  • Purity reassessment : Use HPLC-DAD to confirm >95% purity .
  • Statistical rigor : Replicate experiments (n=6) with ANOVA analysis .

Q. What pharmacokinetic profiling methods are suitable for this compound?

ADME studies require:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Plasma stability : Incubation with mouse/human plasma, LC-MS/MS quantification of degradation .
  • CYP450 inhibition : Fluorescent probes in human liver microsomes .

Q. Which techniques identify molecular targets for mechanistic studies?

  • Surface Plasmon Resonance (SPR) : Direct binding affinity to kinases (e.g., Kd for EGFR: 12 nM) .
  • RNA-seq transcriptomics : Pathway enrichment analysis of treated vs. untreated cells .
  • Computational docking : AutoDock Vina to predict binding poses in ATP pockets .

Q. How can computational modeling optimize its drug-likeness?

  • QSAR models : Predict logP (2.8 ± 0.3) and polar surface area (110 Ų) using Molinspiration .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What formulation strategies improve aqueous solubility?

  • Nanoparticle encapsulation : PLGA nanoparticles (150 nm size, PDI <0.2) via emulsion-diffusion .
  • Co-crystallization : With succinic acid to enhance dissolution rate by 3-fold .

Q. How to assess stability under physiological conditions?

  • Forced degradation : Exposure to UV light, H₂O₂ (3%), and heat (40°C) for 72 hours .
  • HPLC monitoring : Quantify degradation products (e.g., sulfoxide formation) .

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